3-(1-Oxoisoindolin-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

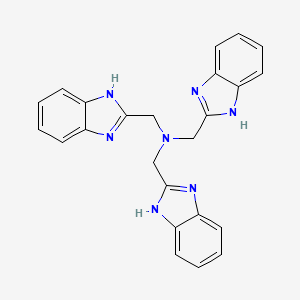

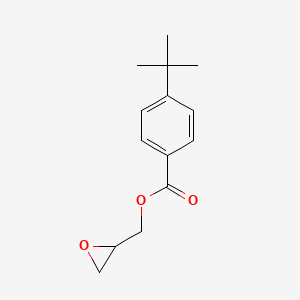

3-(1-Oxoisoindolin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H11NO3 . It has an average mass of 205.210 Da and a mono-isotopic mass of 205.073898 Da .

Physical And Chemical Properties Analysis

3-(1-Oxoisoindolin-2-yl)propanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 447.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 74.4±3.0 kJ/mol, and it has a flash point of 224.7±28.7 °C . The compound has a molar refractivity of 53.0±0.3 cm3, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Chemical Structure and Properties

- The compound 3-(1-Oxoisoindolin-2-yl)propanoic acid, also known as N-Phthaloyl-dl-alanine, exhibits a staggered conformation between its propanoic acid and phthaloyl moieties. It crystallizes in centrosymmetric dimers linked by hydrogen bonds (Wheeler, Gordineer, & Deschamps, 2004).

Synthetic Applications

- This compound serves as a key intermediate in the synthesis of α-(1-oxoisoindolin-3-yl)glycine, a molecule with high pharmaceutical potential. The synthesis involves a complex process of at least eight steps using Ni(II) complexes (Li et al., 2015).

Novel Synthesis Methods

- A new method for synthesizing 3-oxoisoindolin-1-ylphosphine oxides has been described. This process involves a one-pot three-component reaction under catalyst-free, mild conditions, yielding compounds with potential biological activities (Popovics-Tóth et al., 2021).

- Another approach involves the green synthesis of 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-ones through sequential condensation, sp3 C-H bond functionalization, and cyclization in aqueous media (Tashrifi et al., 2018).

Analytical and Quality Control Methods

- Analytical methods for quality control of derivatives of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a promising active pharmaceutical ingredient (API), have been analyzed. Techniques like 13C NMR-spectroscopy have been used to address the problem of tautomeric forms of these compounds (Zubkov et al., 2016).

Coordination Polymers and Luminescent Properties

- Coordination polymers based on 5-(1-oxoisoindolin-2-yl)isophthalic acid have been synthesized, displaying interesting magnetic and luminescent properties. These compounds showcase significant structural versatility and potential applications in luminescence (Ye, Lin, & Yao, 2016).

Mechanism of Action

- Without direct evidence, we can speculate that 3-(1-Oxoisoindolin-2-yl)propanoic acid affects various pathways:

- Wnt/β-catenin signaling : This pathway plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. The compound might influence β-catenin aggregation and nuclear translocation .

Biochemical Pathways

properties

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)5-6-12-7-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYVASLMSOSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349457 |

Source

|

| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Oxoisoindolin-2-yl)propanoic acid | |

CAS RN |

83747-30-2 |

Source

|

| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)